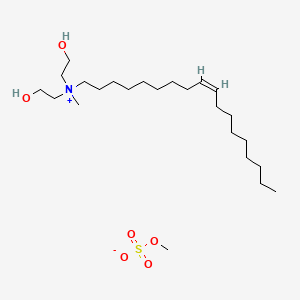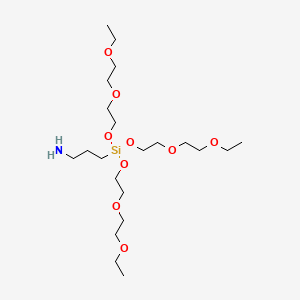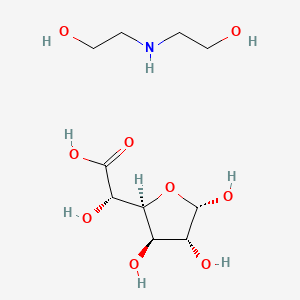
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt is a piperazine derivative and a structural analog of acetaminophen. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt involves a multi-step process. One common method starts with bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as the starting materials. The reaction proceeds through several steps, including acetylation and cyclization, to yield the final product . Industrial production methods may vary, but they typically involve similar reaction conditions and starting materials.
Analyse Chemischer Reaktionen
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ketoconazole, the compound inhibits cytochrome P-450 dependent steps in the biosynthesis of steroid hormones . This inhibition disrupts the production of essential hormones, leading to its antifungal effects.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt can be compared with other similar compounds, such as:
Acetaminophen: Both compounds share structural similarities, but 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt has additional functional groups that confer different chemical properties.
These comparisons highlight the uniqueness of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodium salt in terms of its chemical structure and applications.
Eigenschaften
CAS-Nummer |
83949-34-2 |
|---|---|
Molekularformel |
C12H15N2NaO2 |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
sodium;4-(4-acetylpiperazin-1-yl)phenolate |
InChI |
InChI=1S/C12H16N2O2.Na/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11;/h2-5,16H,6-9H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
QFXXWBPLYPSVAN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















